molecular formula C7H3Cl2F2NO3 B13094184 1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene

1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene

Cat. No.: B13094184
M. Wt: 258.00 g/mol
InChI Key: CHJCXNOGFQVPDY-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene ( 1173434-78-0) is a nitrobenzene derivative supplied as a high-purity solid for research applications . With the molecular formula C7H3Cl2F2NO3 and a molecular weight of 258.01 g/mol, this compound features a benzene ring substituted with chloro, nitro, and difluoromethoxy functional groups, making it a versatile chemical scaffold . The distinct substitution pattern on the aromatic ring makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules in pharmaceutical development and agrochemical research. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in nucleophilic aromatic substitution reactions, where the chloro and nitro groups act as leaving blocks or electron-withdrawing agents. The presence of the difluoromethoxy group is of significant interest, as this moiety is known to influence the metabolic stability, lipophilicity, and bioavailability of candidate molecules . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the product's Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment (PPE) in a well-ventilated environment.

Properties

Molecular Formula

C7H3Cl2F2NO3

Molecular Weight

258.00 g/mol

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-nitrobenzene

InChI

InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(15-7(10)11)2-5(9)6(4)12(13)14/h1-2,7H

InChI Key

CHJCXNOGFQVPDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure from Literature

A representative synthesis reported in Organic Process Research and Development (2012) describes:

  • Reacting 1,3-dichloro-2-nitrophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate in an organic solvent or water-phase system.
  • The reaction is typically carried out at 40–100 °C for 1–40 hours.
  • Use of phase-transfer catalysts can enhance the reaction rate and yield.
  • The mole ratio of phenol to chlorodifluoromethane is maintained between 1:1 and 1:10 to ensure complete conversion.

Water-Phase Synthesis Process

A patented water-phase method offers an environmentally friendly alternative:

  • Process: Nitrophenol is reacted in an alkaline aqueous medium with chlorodifluoromethane continuously introduced.
  • Catalyst: Phase-transfer catalysts facilitate the reaction between hydrophilic and hydrophobic phases.
  • Advantages:
    • Avoids organic solvent use, reducing environmental pollution.
    • Simplifies solvent recovery and lowers energy consumption.
    • Reaction temperature maintained between 40–100 °C for 1–40 hours.

Reaction Mechanism Insights

  • The difluoromethoxy group is introduced via nucleophilic substitution of the phenolic hydroxyl by difluorocarbene species generated from chlorodifluoromethane under basic conditions.
  • Difluorocarbene intermediates have been experimentally supported by trapping experiments and isotopic labeling studies.
  • The nitro group’s strong electron-withdrawing effect directs substitution and stabilizes intermediates.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Starting material 1,3-dichloro-2-nitrophenol Commercially available or synthesized
Difluoromethoxy introduction Chlorodifluoromethane, K2CO3, phase-transfer catalyst 40–100 1–40 60–80 Water-phase or organic solvent system
Nitration (if required) HNO3/H2SO4 (mixed acid) 0–10 1–3 70–90 Control temperature to avoid over-nitration
Purification Crystallization or chromatography To achieve high purity

Research Findings and Optimization

  • Yield Optimization: Increasing the molar ratio of chlorodifluoromethane improves conversion but may require removal of excess reagent post-reaction.
  • Catalyst Effects: Phase-transfer catalysts significantly enhance reaction rates and yields in aqueous systems.
  • Environmental Impact: Water-phase synthesis reduces solvent waste and energy consumption, aligning with green chemistry principles.
  • Reaction Monitoring: Spectroscopic methods such as ^19F NMR and IR spectroscopy confirm substitution and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Various oxidation products depending on the extent of oxidation.

Scientific Research Applications

1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituent patterns, molecular weights, and applications of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene Cl (1,3), OCF₂H (5), NO₂ (2) C₇H₃Cl₂F₂NO₃ 258.01 Agrochemical intermediates
1,3-Dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2) Cl (1,3), F (2,4), NO₂ (5) C₆HCl₂F₂NO₂ 234.98 Research chemicals
1-Chloro-4-(difluoromethoxy)-2-nitrobenzene (CAS 1417568-83-2) Cl (1), OCF₂H (4), NO₂ (2) C₇H₄ClF₂NO₃ 223.56 Synthetic intermediates
2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene (CAS 97963-50-3) F (1), OCF₂H (2), NO₂ (4) C₇H₄F₃NO₃ 219.11 Pharmaceutical research
Key Observations:

Substituent Positions: The target compound’s chlorine atoms at positions 1 and 3 differentiate it from analogs like 1-chloro-4-(difluoromethoxy)-2-nitrobenzene, where chlorine is only at position 1. This dual chlorine substitution likely increases steric hindrance and electron-withdrawing effects, enhancing stability in harsh reaction conditions . The difluoromethoxy group (-OCF₂H) at position 5 offers improved metabolic stability compared to non-fluorinated methoxy groups, a feature critical in pesticide design .

Electron-Withdrawing Effects: The nitro group at position 2 in the target compound directs electrophilic attacks to specific positions, enabling regioselective synthesis of derivatives .

Physicochemical Properties

  • Stability : The nitro group in the target compound may render it sensitive to reduction, as seen in , where nitroarenes are reduced to unstable diamines.
  • Lipophilicity: The difluoromethoxy group increases hydrophobicity compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .

Biological Activity

1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agriculture as a pesticide and in pharmaceuticals. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two chlorine atoms, a nitro group, and a difluoromethoxy substituent on a benzene ring. Its molecular formula is C7Cl2F2N2O3\text{C}_7\text{Cl}_2\text{F}_2\text{N}_2\text{O}_3, with a molecular weight of approximately 221.01 g/mol. The unique combination of halogens and the nitro group contributes to its chemical reactivity and potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Insecticidal Properties : The compound shows promise as an insecticide due to its ability to disrupt biological processes in pests.
  • Antifungal Activity : Studies have demonstrated that related compounds can exhibit fungitoxicity against various fungi such as Aspergillus niger and Trichoderma viride .
  • Anticancer Potential : Some analogs have been evaluated for their effectiveness against cancer cell lines, indicating potential for further development in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes key compounds related to its structure and their respective biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1,3-Dichloro-5-nitrobenzeneC6Cl2N2O2\text{C}_6\text{Cl}_2\text{N}_2\text{O}_2Contains two chlorine atoms and a nitro groupAntifungal activity
1,3-Dichloro-4-fluoro-2-nitrobenzeneC6ClFN2O2\text{C}_6\text{ClF}\text{N}_2\text{O}_2Similar halogenation patternAnticancer activity
4-Chloro-3-nitroanilineC6ClN2O2\text{C}_6\text{ClN}_2\text{O}_2Contains an amino group instead of methoxyVaries by substitution

The presence of the difluoromethoxy group may enhance lipophilicity and bioavailability, potentially leading to improved efficacy in biological systems.

Case Studies

  • Insecticidal Activity : A study assessing the insecticidal properties of similar compounds found that those with dichloro and nitro functionalities exhibited significant toxicity against common agricultural pests. The specific mechanism often involves disruption of the nervous system or metabolic pathways in insects.
  • Fungitoxicity : Research conducted on substituted nitrobenzenes demonstrated varying degrees of antifungal activity against pathogens like Trichophyton mentagrophytes. The study highlighted that the introduction of halogen groups significantly impacted the fungicidal properties .
  • Anticancer Research : In vitro studies on related compounds have shown potent activity against colon cancer cell lines. For example, TASIN analogs (which share structural similarities) inhibited tumor growth in xenograft models without significant toxicity to normal tissues .

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